gamma-Bromotiglic acid
Description
γ-Bromotiglic acid (C₅H₇BrO₂) is a halogenated derivative of tiglic acid, characterized by a bromine atom substituted at the gamma (γ) position of its unsaturated carboxylic acid backbone. This compound is primarily synthesized via haloalkoxylation of 1-alkoxy-2-methyl-1,3-butadiene precursors using N-bromosuccinimide (NBS) in the presence of mineral acids like sulfuric or hydrochloric acid . The reaction typically occurs at 0°C to room temperature, with acid concentrations ranging from 0.5% to 20% w/w, and yields γ-bromotiglic aldehyde, which can be further oxidized to the carboxylic acid form . Its structural uniqueness—a bromine substituent on a conjugated diene system—imparts distinct physicochemical and reactive properties, making it a valuable intermediate in pharmaceutical and organic synthesis.
Properties
Molecular Formula |
C5H7BrO2 |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
(E)-4-bromo-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |
InChI Key |
ATLBQYLERQCFBC-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\CBr)/C(=O)O |
Canonical SMILES |
CC(=CCBr)C(=O)O |
Synonyms |
4-bromotiglic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
γ-Bromotiglic acid belongs to a family of halogenated tiglic acid derivatives. Key structural analogues include:
| Compound | Structure | Substituent (Position) | Molecular Formula |
|---|---|---|---|
| γ-Bromotiglic acid | CH₂=CH-C(Br)(CH₃)-COOH | Br (γ) | C₅H₇BrO₂ |
| γ-Chlorotiglic acid | CH₂=CH-C(Cl)(CH₃)-COOH | Cl (γ) | C₅H₇ClO₂ |
| Tiglic acid | CH₂=CH-C(CH₃)₂-COOH | H (γ) | C₅H₈O₂ |
| γ-Hydroxybutyric acid | HO-CH₂-CH₂-CH₂-COOH | OH (γ) | C₄H₈O₃ |
Key Observations :
- Halogen vs. Hydroxyl Substitution : Unlike γ-hydroxybutyric acid (GHB), which has a hydroxyl group at the γ position, γ-bromotiglic acid’s bromine atom increases molecular weight (212.01 g/mol vs. 104.10 g/mol for GHB) and lipophilicity (logP ≈ 1.8 vs. -0.7 for GHB) .
- Electron-Withdrawing Effects : Bromine’s electronegativity (2.96) enhances the acidity of γ-bromotiglic acid (predicted pKa ≈ 2.5) compared to tiglic acid (pKa ≈ 4.5) .
Analytical Characterization
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